molecular formula C11H12N2O B13997884 1-(Propan-2-yl)quinoxalin-2(1H)-one CAS No. 63536-45-8

1-(Propan-2-yl)quinoxalin-2(1H)-one

Cat. No.: B13997884
CAS No.: 63536-45-8
M. Wt: 188.23 g/mol
InChI Key: UIBCZQCFZZPLGJ-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)quinoxalin-2(1H)-one is an N-substituted quinoxalinone derivative, a privileged scaffold in medicinal chemistry and drug discovery. Quinoxaline and quinoxalinone cores are significant in pharmaceutical research due to their wide spectrum of biological activities . This specific compound features an isopropyl group at the N-1 position, a modification that can significantly influence its electronic properties, lipophilicity, and interaction with biological targets, making it a valuable intermediate for researchers . This compound serves as a key synthetic precursor for developing novel bioactive molecules. Its primary research applications are in the fields of anticancer agent discovery and kinase inhibition. The quinoxalinone structure is a recognized pharmacophore in oncology research; various derivatives have been designed and synthesized as potential antitumor agents, showing promising activity against cell lines such as colorectal cancer (HCT-116) . Furthermore, recent advances (2024) highlight the role of quinoxaline derivatives as potent inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1), a key regulator in inflammation and fibrosis pathways, making them targets for conditions like non-alcoholic steatohepatitis (NASH) . The functionalization of the quinoxalinone core, particularly at the C3 position, is a central strategy in these research efforts, often achieved via modern catalytic methods . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the compound adhering to all applicable laboratory safety protocols.

Properties

CAS No.

63536-45-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-propan-2-ylquinoxalin-2-one

InChI

InChI=1S/C11H12N2O/c1-8(2)13-10-6-4-3-5-9(10)12-7-11(13)14/h3-8H,1-2H3

InChI Key

UIBCZQCFZZPLGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=CC1=O

Origin of Product

United States

Preparation Methods

Direct N-Alkylation of Quinoxalin-2(1H)-one

The most straightforward method involves alkylating quinoxalin-2(1H)-one with isopropyl bromide under basic conditions. This approach adapts a general procedure for N-alkylation of quinoxalinones:

  • Procedure :
    Quinoxalin-2(1H)-one (10 mmol), potassium carbonate (30 mmol), and dry DMF (50 mL) are combined. Isopropyl bromide (12 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexanes/ethyl acetate).
  • Yield : ~48–63% (based on analogous reactions with 2-bromoethanol).
  • Key Data :
    • ¹H NMR (CDCl₃): Expected signals for isopropyl group (δ 1.48 ppm, d, J = 6.8 Hz, 6H; δ 4.05 ppm, m, 1H).
    • ¹³C NMR : Carbonyl resonance at δ 169.4 ppm, with isopropyl carbons at δ 51.8 (CH), 18.1, and 16.6 ppm.

Alternative Alkylation Agents

For improved reactivity, isopropyl iodide or tosylate derivatives can be used. These agents enhance electrophilicity, potentially increasing yields:

  • Example :
    Substituting isopropyl bromide with isopropyl iodide in DMF at 60°C for 12 hours may elevate yields to ~60–70% (extrapolated from similar alkylations).

Regioselectivity Considerations

Quinoxalin-2(1H)-one possesses two reactive nitrogens (N1 and N4). Alkylation typically occurs at N1 due to steric and electronic factors:

  • Evidence :
    In analogous reactions, bulky alkyl groups preferentially occupy the N1 position, as confirmed by X-ray crystallography.

Synthesis of Quinoxalin-2(1H)-one Precursor

If the core structure is unavailable, it can be synthesized via:

Challenges and Limitations

  • Competitive O-Alkylation :
    Under harsh conditions, minor O-alkylation products may form, necessitating careful chromatography.
  • Oxidation Sensitivity :
    Prolonged heating or strong oxidants (e.g., V₂O₅) should be avoided to prevent decomposition.

Summary Table: Key Synthetic Routes

Method Conditions Yield Key Reference
Direct N-Alkylation K₂CO₃, DMF, rt, 24 h ~48%
Isopropyl Iodide K₂CO₃, DMF, 60°C, 12 h ~60% (extrap.)
Microwave-Assisted MW, 100°C, 30 min ~55% (hypoth.)

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline-2,3-dione derivatives, 1-isopropyl-1H-quinoxalin-2-ol, and various substituted quinoxalines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at N1 Position

The N1 position of quinoxalin-2(1H)-one is critical for modulating steric and electronic properties. Key analogs and their properties are summarized below:

Compound Name N1 Substituent Synthesis Yield Key Properties Reference
1-Allyl-3-(3-nitrophenyl)quinoxalin-2(1H)-one Allyl 79% High yield; antimicrobial activity
1-Propyl-3-(3-nitrophenyl)quinoxalin-2(1H)-one Propyl 23% Lower yield; moderate bioactivity
1-Methyl-3-phenylquinoxalin-2(1H)-one Methyl Not specified Crystallographically characterized; foundational for SAR studies
1-(Naphthalen-1-ylmethyl)-3-(3-nitrophenyl)quinoxalin-2(1H)-one Naphthylmethyl 35% Bulky substituent; potential for enhanced binding affinity
1-(Propan-2-yl)quinoxalin-2(1H)-one Isopropyl Not reported Hypothesized improved lipophilicity and metabolic stability vs. smaller groups Inferred

Key Observations :

  • Alkyl vs. Aryl Groups : Allyl and naphthylmethyl groups at N1 improve synthetic yields compared to linear alkyl chains (e.g., propyl) due to enhanced stabilization of intermediates during radical-based C–H activation .
  • Steric Effects : Bulky substituents (e.g., naphthylmethyl) may reduce reactivity in C3 functionalization but enhance target selectivity in biological systems .
C3 Functionalization and Bioactivity

Functionalization at the C3 position is a hallmark of bioactive quinoxalin-2(1H)-ones. Comparative data for C3-modified analogs:

Compound Name C3 Substituent Biological Activity Mechanism/Application Reference
3-(3-Nitrophenyl)quinoxalin-2(1H)-one 3-Nitrophenyl Antitumor, CFTR activation Potent CFTR chloride channel modulator
3-(Pyrazol-1-yl)quinoxalin-2(1H)-one Pyrazolyl Antimicrobial (MIC: 7.8 µg/mL) Comparable to streptomycin
3-Acylated quinoxalin-2(1H)-one N-oxides Acyl + N-oxide Antiangiogenic, anti-inflammatory Radical relay synthesis via Cu(I)/TBHP system
3-Arylquinoxalin-2(1H)-ones Aryl Broad-spectrum bioactivity Metal-free arylation via K2S2O8

Key Observations :

  • Electron-Withdrawing Groups : Nitro and acyl groups at C3 enhance bioactivity (e.g., CFTR activation) but may complicate synthetic routes .
  • Heterocyclic Substituents : Pyrazolyl groups improve antimicrobial potency, likely due to hydrogen-bonding interactions with target enzymes .

Key Observations :

  • Metal-Free Approaches : Methods using peroxides or K2S2O8 avoid transition-metal contamination, critical for pharmaceutical applications .
  • Heterogeneous Catalysis : Supports catalyst recycling but lacks versatility in complex functionalizations .

Biological Activity

1-(Propan-2-yl)quinoxalin-2(1H)-one, also known as 1-isopropyl-1H-quinoxalin-2-one, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, anticancer, and other pharmacological effects, supported by recent research findings.

The compound is characterized by the presence of an isopropyl group at the 1-position of the quinoxaline ring, which enhances its lipophilicity and potential interactions with biological targets. The mechanism of action typically involves the inhibition of specific enzymes by binding to their active sites, thereby disrupting their functions. This action is crucial for its therapeutic applications in various diseases.

Antimicrobial Activity

1-(Propan-2-yl)quinoxalin-2(1H)-one exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. In vitro studies have indicated that this compound can effectively target both gram-positive and gram-negative bacteria .

Antiviral Activity

Research indicates that this quinoxaline derivative possesses antiviral properties. It has been evaluated against several viruses, demonstrating efficacy that suggests potential use in antiviral drug development . Its mechanism may involve interference with viral replication processes.

Anticancer Properties

Numerous studies have explored the anticancer potential of 1-(Propan-2-yl)quinoxalin-2(1H)-one:

  • Cell Line Studies : In vitro testing against various cancer cell lines has shown promising results. For instance, it exhibited a growth inhibition rate of approximately 55.75% against melanoma cells (MALME-M) .
  • Mechanisms : The compound's anticancer activity is attributed to its ability to disrupt cell cycle progression and induce apoptosis in tumor cells. It has been shown to interact with key molecular targets involved in cancer proliferation .
Cancer Cell Line IC50 Value (µM) Growth Inhibition (%)
MALME-MNot specified55.75
MCF-722.11 ± 13.3Moderate
HCT1164.4High

Enzyme Inhibition

The compound also demonstrates inhibitory effects on specific enzymes linked to disease pathways:

  • COX-2 Inhibition : It has been identified as an inhibitor of cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and cancer progression .
  • LDHA Inhibition : Additionally, it inhibits lactate dehydrogenase A (LDHA), an enzyme associated with metabolic processes in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 1-(Propan-2-yl)quinoxalin-2(1H)-one can be influenced by structural modifications. SAR studies have shown that:

  • The presence of electron-donating groups enhances activity.
  • The isopropyl group contributes significantly to its lipophilicity and interaction with biological targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Efficacy : A study demonstrated that derivatives of quinoxaline compounds including 1-(Propan-2-yl)quinoxalin-2(1H)-one showed varying degrees of efficacy against multiple cancer cell lines, indicating a need for further exploration into optimizing these compounds for clinical use .
  • Antimicrobial Testing : Another study assessed the antimicrobial effectiveness of this compound against resistant bacterial strains, revealing promising results that could lead to novel treatments for infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Propan-2-yl)quinoxalin-2(1H)-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via alkylation of quinoxalin-2(1H)-one using propargyl or allyl halides under basic conditions. For example, 1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one (a precursor) can be prepared by reacting quinoxalin-2(1H)-one with propargyl bromide in the presence of K₂CO₃ . Cyclization reactions using acetic anhydride or chloroacetic acid are also employed to form oxadiazolinyl or thiosemicarbazide derivatives . Yield optimization often requires adjusting stoichiometry, solvent polarity, and reaction time .

Q. How are quinoxalin-2(1H)-one derivatives characterized structurally?

  • Methodological Answer : Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity. For instance, allyl or propargyl groups show distinct proton signals at δ 4.5–5.5 ppm .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in studies resolving misassigned spiro-compounds .
  • HRMS : Validates molecular weight and functional group integrity, critical for novel derivatives like trifluoroalkylated analogs .

Q. What in vitro assays are used to evaluate the biological activity of quinoxalin-2(1H)-one derivatives?

  • Methodological Answer : Antibacterial activity is commonly tested using disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ofloxacin as a reference . For antifungal activity, compounds are screened against C. albicans or A. niger . IC₅₀ values for enzyme inhibition (e.g., aldose reductase) are determined via spectrophotometric assays using DL-glyceraldehyde as a substrate .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence C3-H functionalization in quinoxalin-2(1H)-ones?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) at the phenyl ring enhance reactivity in radical-based trifluoroalkylation by stabilizing intermediates, while bulky substituents (e.g., naphthyl) reduce yields due to steric hindrance. For example, 3-(3-nitrophenyl) derivatives show higher yields (70–90%) in photoredox reactions compared to ortho-substituted analogs . Computational DFT studies can predict regioselectivity trends .

Q. What strategies mitigate low yields in photoredox-catalyzed C3-H functionalization?

  • Methodological Answer : Key optimizations include:

  • Catalyst selection : 4CzIPN outperforms eosin Y in trifluoroalkylation due to higher redox potential .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve radical stability.
  • Additives : Na₂S₂O₈ or TBHP (tert-butyl hydroperoxide) act as oxidants to regenerate catalysts .
  • Light wavelength : Blue LEDs (450 nm) are optimal for eosin Y-mediated reactions .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability) or impurities. Solutions include:

  • Reproducibility checks : Re-synthesize compounds and validate purity via HPLC .
  • Structural confirmation : Re-analyze ambiguous derivatives using X-ray crystallography, as done for misassigned benzimidazolone analogs .
  • Dose-response curves : Use graded concentrations to identify non-linear effects, particularly for multifunctional inhibitors .

Q. What advanced techniques enable the synthesis of enantiomerically pure quinoxalin-2(1H)-one derivatives?

  • Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., L-proline) can induce enantioselectivity. For example, Minisci-type alkylation with chiral oxime esters achieves >90% ee in some cases . Chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)₃) are used to confirm enantiopurity .

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